molecular formula C10H16BrN3OSi B1442392 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile CAS No. 854044-51-2

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile

Cat. No.: B1442392
CAS No.: 854044-51-2
M. Wt: 302.24 g/mol
InChI Key: XDLFZSWZSHTGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a trimethylsilyl group, a bromo substituent, and a carbonitrile group attached to an imidazole ring

Preparation Methods

The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of an imidazole derivative with a trimethylsilyl group, followed by bromination and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotection, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely, but typically include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar compounds to 1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile include other imidazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-7-9(6-12)13-10(14)11/h7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLFZSWZSHTGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carbonitrile (0.70 g, 3.1 mmol) (as prepared in the previous step) in CCl4 (10 mL) was added N-bromosuccinimide (NBS) (0.61 g, 3.4 mmol) and azobis(isobutyronitrile) (AIBN, catalytic), and the mixture was heated at 60° C. for 4 h. The reaction was diluted with EtOAc (30 mL), washed with NaHCO3 (2×30 mL), brine (30 mL), the organic layer was dried over Na2SO4 and then concentrated. The title compound was eluted from a 20-g SPE cartridge (silica) with 30% EtOAc/hexane to give 0.73 g (77%) of a yellow solid: Mass spectrum (CI (CH4), m/z) Calcd. for C10H16BrN3OSi, 302.0/304.0 (M+H). found 302.1/304.1.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-4-carbonitrile (0.70 g, 3.1 mmol) (as prepared in the previous step) in CCl4 (10 mL) was added NBS (0.61 g, 3.4 mmol) and AIBN (2 mg, catalytic), and the mixture heated at 60° C. for 4 h. The reaction was diluted with EtOAc (30 mL) and washed with NaHCO3 (2×30 mL) and brine (30 mL) and the organic layer was dried over Na2SO4 and then concentrated. The title compound was eluted from a 20-g SPE cartridge (silica) with 30% EtOAc/hexane to give 0.73 g (77%) of a yellow solid. Mass spectrum (CI(CH4), m/z) Calcd. for C10H16BrN3OSi, 302.0/304.0 (M+H), found 302.1/304.1.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
Reactant of Route 3
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile
Reactant of Route 6
1-((2-(Trimethylsilyl)ethoxy)methyl)-2-bromo-1H-imidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.